molecular formula C13H8F2O3 B6364000 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% CAS No. 1225946-26-8

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6364000
CAS RN: 1225946-26-8
M. Wt: 250.20 g/mol
InChI Key: ILEHHPQEZRUWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% (4-FCFP) is a fluorinated phenol, which is a type of aromatic organic compound. It is a colorless solid with a molecular weight of 207.12 g/mol. 4-FCFP is a versatile reagent for organic synthesis, and has a variety of applications in the fields of biochemistry, pharmacology and medicinal chemistry. 4-FCFP is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, 4-FCFP is used in the synthesis of a variety of fluorinated compounds, which are important in many areas of research.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In pharmacology, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In medicinal chemistry, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is an aromatic compound, and its mechanism of action is based on the interaction of the fluorine atom with the aromatic ring. The fluorine atom is electron-withdrawing, and thus it reduces the electron density of the aromatic ring. This results in a decrease in the reactivity of the aromatic ring, which affects the reactivity of compounds that interact with the aromatic ring.
Biochemical and Physiological Effects
4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has antioxidant properties, and can scavenge reactive oxygen species. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has been shown to possess anti-inflammatory and anti-cancer activity. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% has been shown to have an inhibitory effect on the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. One advantage is that 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a relatively inexpensive reagent, and is readily available. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is relatively stable, and can be stored for long periods of time. Furthermore, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a versatile reagent, and can be used in a variety of reactions.
However, there are also some limitations to the use of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments. One limitation is that 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a relatively reactive compound, and can react with other compounds in the reaction mixture. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is a toxic compound, and should be handled with care.

Future Directions

The use of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in research is expected to continue to increase in the future. In particular, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is expected to be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is expected to be used in the synthesis of a variety of fluorinated compounds, which are important in many areas of research. Finally, 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% is expected to be used in the development of new therapeutic agents, as well as in the development of new diagnostic and imaging agents.

Synthesis Methods

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of o-fluorobenzaldehyde with 4-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% in high yields. Other methods for the synthesis of 4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol, 95% include the reaction of o-fluorobenzaldehyde with ethyl chloroformate, the reaction of o-fluorobenzaldehyde with 4-chlorobenzoic acid, and the reaction of o-fluorobenzaldehyde with 4-chlorobenzaldehyde.

properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-11-4-1-7(13(17)18)5-10(11)9-3-2-8(16)6-12(9)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHHPQEZRUWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680798
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Carboxy-2-fluorophenyl)-3-fluorophenol

CAS RN

1225946-26-8
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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